N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea
Description
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea is a synthetic urea derivative characterized by a pyrrole core substituted with cyano, methyl, and 4-methoxybenzyl groups, coupled with a 3,4-dichlorophenyl urea moiety. Its molecular complexity—including electron-withdrawing (cyano, dichlorophenyl) and lipophilic (methyl, methoxybenzyl) groups—may influence solubility, stability, and target interactions.
Properties
IUPAC Name |
1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-13-14(2)28(12-15-4-7-17(30-3)8-5-15)21(18(13)11-25)27-22(29)26-16-6-9-19(23)20(24)10-16/h4-10H,12H2,1-3H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWXSPUXZXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's molecular formula is , and it features a pyrrole ring substituted with a cyano group and a methoxybenzyl moiety. The presence of the dichlorophenyl urea component is believed to play a significant role in its biological effects.
Antitumor Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study highlighted that compounds with a dichlorophenyl group demonstrated enhanced cytotoxicity against various cancer cell lines, particularly in the HT29 colorectal cancer cell line, where the IC50 values were significantly lower compared to controls .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The urea moiety is known to interact with specific targets within the cell, potentially leading to apoptosis. Molecular docking studies suggest that this compound can form hydrogen bonds with critical residues in target proteins, disrupting their function and leading to reduced cell viability .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggests that the presence of electron-withdrawing groups enhances its antibacterial efficacy .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of various urea derivatives, including this compound. The results showed that this compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. The compound was administered at varying doses, with significant tumor regression observed at doses above 10 mg/kg .
Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated potent activity with MIC values ranging from 8 to 32 µg/mL depending on the bacterial strain tested .
Scientific Research Applications
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea is a compound with notable potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by relevant data and insights from verified sources.
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C22H21Cl2N5O2
- Molecular Weight : Approximately 436.34 g/mol
The structure features a pyrrole ring substituted with cyano and methoxy groups, contributing to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
- Research Findings : In a study on inflammatory bowel disease models, compounds similar to this compound demonstrated a reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory conditions.
Herbicidal Activity
The structural characteristics of this compound allow it to function as an effective herbicide. The compound's ability to disrupt plant growth by inhibiting specific enzymatic pathways has been noted.
- Field Trials : Field studies have shown that formulations containing this compound effectively control weed populations without significantly affecting crop yield.
Insecticidal Properties
In addition to herbicidal applications, this compound has been explored for its insecticidal properties. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
- Case Study : Research conducted on agricultural pests indicated that the application of this compound resulted in a significant decrease in pest populations, showcasing its potential as an environmentally friendly alternative to traditional insecticides.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Anti-inflammatory Properties | Reduces inflammation markers | |
| Agrochemicals | Herbicidal Activity | Controls weed populations effectively |
| Insecticidal Properties | Decreases pest populations significantly |
Chemical Reactions Analysis
Urea Linkage (N–C=O–N)
The urea group is reactive and can undergo:
-
Hydrolysis : Under acidic or basic conditions, urea typically hydrolyzes to form carbamic acid or amines.
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Alkylation/Amidation : Reaction with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to form substituted ureas.
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Thermic Decomposition : High temperatures may cleave the urea linkage, releasing ammonia or isocyanates.
Cyano Group (–C≡N)
The cyano group is prone to:
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Hydrolysis : Conversion to carboxylic acid (under acidic conditions) or amide (under basic conditions).
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Reduction : Reduction to a primary amine using catalysts like LiAlH₄.
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Nucleophilic Attack : Reaction with strong nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
Methoxybenzyl Group (–CH₂C₆H₄OCH₃)
The methoxybenzyl group may undergo:
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Acidic Cleavage : Removal of the benzyl group (e.g., via hydrogenolysis or acid-mediated cleavage).
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Alkylation : Reaction with electrophiles (e.g., alkyl halides) to form C–C bonds.
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Oxidation : Oxidation of the methoxy group to a ketone or carboxylic acid.
3,4-Dichlorophenyl Moiety
The dichlorophenyl group is generally inert but may undergo:
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Nucleophilic Aromatic Substitution : Reaction with strong nucleophiles (e.g., hydroxide ions) under high temperatures.
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Reduction : Removal of chlorine atoms via catalytic hydrogenation (rare under standard conditions).
Comparative Reaction Table
| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Urea (N–C=O–N) | Hydrolysis | Acidic or basic conditions | Carboxylic acid/amine formation |
| Cyano (–C≡N) | Hydrolysis | H₂O + H⁺/OH⁻ or catalytic hydrogenation | Carboxylic acid/amide/amine |
| Cyano (–C≡N) | Nucleophilic Attack | Grignard reagents (e.g., RMgX) | Ketone/alcohol formation |
| Methoxybenzyl (–CH₂C₆H₄OCH₃) | Acidic Cleavage | HCl, H₂SO₄, or H₂ gas | Liberation of benzyl group |
| 3,4-Dichlorophenyl | Nucleophilic Substitution | High-temperature hydrolysis | Substituted phenyl derivatives |
Limitations and Research Gaps
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Lack of Direct Data : No specific reaction studies on the target compound were found in the provided sources.
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Structural Complexity : The compound’s multiple reactive sites complicate reaction selectivity.
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Safety Considerations : Handling dichlorophenyl derivatives may require caution due to potential environmental persistence .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Physicochemical Properties
Critical properties such as water solubility, logP, and molecular weight (Table 2) influence bioavailability and environmental persistence:
- Water Solubility: The target compound’s solubility is unlisted, but its cyano and methoxybenzyl groups may reduce solubility compared to Diuron (42 mg/L) and Linuron (81 mg/L) .
- Molecular Weight : At ~442–485 g/mol (estimated), the target compound exceeds typical agrochemicals (e.g., Diuron: 233.10 g/mol), which may impact formulation and transport .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L) | logP | Vapor Pressure (mPa) |
|---|---|---|---|---|
| Target Compound | ~442–485* | Not reported | ~5–6† | Not reported |
| Diuron | 233.10 | 42 | 2.6 | 0.41 |
| Linuron | 249.11 | 81 | 3.00 | 2.0 |
| V026-9371 | 485.03 | Not reported | 5.28 | Not reported |
*Estimated based on analogs in –8; †Predicted from structural features.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea?
Methodological Answer:
The compound is synthesized via a multi-step process involving:
Pyrrole core formation : React 4-methoxybenzylamine with a cyanoacetate derivative under acidic conditions to form the 1H-pyrrole scaffold.
Urea coupling : React the pyrrole intermediate with 3,4-dichlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁Cl₂N₃O₂: 450.0982) .
- IR Spectroscopy : Detect urea carbonyl stretching (~1640–1680 cm⁻¹) and cyano group absorption (~2200 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to determine hydrogen-bonding motifs. For example, N–H···O=C interactions between urea groups and adjacent molecules can be visualized with Olex2 or Mercury .
- Graph-set analysis : Apply Etter’s formalism to classify hydrogen-bond patterns (e.g., R₂²(8) motifs) and predict aggregation behavior .
Advanced: How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation).
Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to assess variability .
Mechanistic follow-up : Employ RNA sequencing or proteomics to identify off-target effects if activity diverges from expected pathways .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density at reactive sites (e.g., cyano group’s electrophilicity).
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on urea H-bond donors .
- Solvent effects : Include PCM models to account for solvation energy in reaction mechanisms .
Advanced: How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?
Methodological Answer:
SAR studies : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro vs. 4-methoxy) and compare activity in cellular assays.
Pharmacophore mapping : Use MOE or Schrödinger Suite to identify critical interactions (e.g., urea moiety for target binding) .
Meta-analysis : Cross-reference bioactivity data with ChEMBL or PubChem to identify trends in similar urea derivatives .
Advanced: What strategies mitigate aggregation-induced artifacts in solubility studies?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Quantify particle size distribution in aqueous buffers (e.g., PBS at pH 7.4) to detect aggregates.
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without disrupting assay integrity .
- Critical Aggregation Concentration (CAC) : Determine via fluorescence spectroscopy using Nile Red as a probe .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS.
Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic pathways and identify major Phase I/II modifications .
In silico prediction : Apply ADMET Predictor or MetaSite to forecast metabolic hotspots (e.g., demethylation of the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
